molecular formula C25H52NO19P3 B13149295 D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt

Cat. No.: B13149295
M. Wt: 763.6 g/mol
InChI Key: CJBYAIRXDRJQCV-GZNYRTDJSA-N
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Description

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: is a complex organic compound that belongs to the class of inositol phosphates. Inositol phosphates are known for their role in cellular signaling and regulation. This particular compound is notable for its unique structure, which includes multiple phosphate groups and long-chain fatty acid esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt typically involves the esterification of inositol with fatty acids followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester and phosphate bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different inositol phosphate derivatives.

    Reduction: Reduction reactions can modify the phosphate groups or the fatty acid esters.

    Substitution: Substitution reactions can occur at the phosphate groups or the ester linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated inositol derivatives and modified fatty acid esters, which can have different biological activities and properties.

Scientific Research Applications

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other complex molecules and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Studied for its role in cellular signaling pathways and its effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the regulation of lipid metabolism and as a potential treatment for metabolic disorders.

    Industry: Used in the formulation of specialized biochemical products and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt involves its interaction with cellular signaling pathways. The compound can act as a signaling molecule, influencing various cellular processes such as lipid metabolism, cell growth, and apoptosis. Its molecular targets include specific enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate], ammonium salt
  • D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl-1,1,2,3,3-d5 hydrogen phosphate], ammonium salt

Uniqueness

Compared to similar compounds, D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt is unique due to its specific ester and phosphate group arrangement. This unique structure gives it distinct biological activities and makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C25H52NO19P3

Molecular Weight

763.6 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3/t17-,20?,21-,22-,23-,24+,25?;/m1./s1

InChI Key

CJBYAIRXDRJQCV-GZNYRTDJSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

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